What are the fundamental electronic properties of cadmium zinc telluride?
What are the fundamental electronic properties of cadmium zinc telluride?
An In-depth Technical Guide to the Fundamental Electronic Properties of Cadmium Zinc Telluride
Introduction
Cadmium Zinc Telluride (CZT), with the chemical formula Cd
1−x
Znx
These characteristics make CZT exceptionally well-suited for fabricating room-temperature X-ray and gamma-ray radiation detectors, offering superior energy resolution compared to traditional scintillator detectors without the need for cryogenic cooling.[1][4] Beyond nuclear detection for medical imaging, homeland security, and astrophysics, CZT is also utilized as a substrate for infrared detectors and has applications in electro-optic modulators and solar cells.[5][6] The ability to tune its electronic and structural properties by precisely adjusting the zinc (Zn) concentration (denoted by 'x') allows for the optimization of the material for specific applications.[1][2]
Core Electronic Properties
The performance of any CZT-based device is fundamentally governed by its core electronic properties. These properties are highly dependent on the crystal's stoichiometry, impurity levels, and the concentration of intrinsic defects.
Bandgap Energy (Eg)
CZT is a direct bandgap semiconductor, which allows for efficient absorption and emission of photons.[2] A key feature of CZT is that its bandgap can be engineered by varying the zinc mole fraction 'x'. The bandgap ranges from approximately 1.45 eV (the bandgap of CdTe) to 2.26 eV (the bandgap of ZnTe).[1][7] This tunability is crucial for optimizing the material's response to different energy ranges. For instance, in radiation detectors, a wider bandgap compared to pure CdTe helps to increase the material's resistivity and reduce leakage current at room temperature.[8]
The relationship between the zinc concentration (x) and the bandgap energy (Eg) at room temperature (300K) can be described by the following empirical equation:
Eg(x) = 1.510(1-x) + 2.25x - 0.3x(1-x) eV
This equation includes a bowing parameter (0.3) that accounts for the non-linear deviation in the bandgap as the alloy composition changes.[9] For detector-grade CZT, a typical zinc concentration is around x=0.1.[10]
Electrical Resistivity (ρ)
For applications in radiation detection, high electrical resistivity is a critical requirement to minimize leakage current, which is a significant source of noise. Low leakage current allows for the application of a high bias voltage, which is necessary for efficient charge collection. Detector-grade CZT is known for its very high resistivity, typically in the range of 109 to 1011 Ω·cm.[1][8] This high resistivity is achieved through the careful control of defects and impurities during crystal growth, which pins the Fermi level near the middle of the bandgap.[8]
Carrier Mobility-Lifetime Product (µτ)
The efficiency of a CZT detector is heavily dependent on its ability to collect the electron-hole pairs generated by incident radiation. This charge collection efficiency is determined by the mobility (µ) and lifetime (τ) of the charge carriers (electrons and holes).
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Mobility (µ) is the measure of how quickly a charge carrier can move through the crystal lattice under an electric field. In CZT, electron mobility is significantly higher than hole mobility. Typical electron mobility (µₑ) is around 1000 cm²/Vs.[10]
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Lifetime (τ) is the average time a charge carrier exists before it is trapped by a defect or recombines with an opposite carrier.[11]
The mobility-lifetime product (µτ) is the key figure of merit for charge transport. It represents the mean distance a carrier will drift per unit electric field before being trapped. A large µτ product is essential for ensuring that carriers can traverse the detector's thickness and be collected at the electrodes, thereby producing a strong signal.[12] However, the performance of CZT detectors is often limited by the poor charge transport properties of holes, which have a much lower µτ product compared to electrons.[4][13] This disparity can lead to incomplete charge collection and a low-energy "tail" in the measured energy spectrum.[13]
Summary of Quantitative Data
The following table summarizes the key electronic properties of Cadmium Zinc Telluride, focusing on compositions typically used for radiation detection (x ≈ 0.1).
| Property | Symbol | Typical Value/Range | Key Influencing Factors |
| Bandgap Energy | Eg | 1.45 - 2.26 eV | Zinc Concentration (x) |
| Crystal Structure | - | Zincblende (Cubic) | Alloy Composition |
| Electrical Resistivity | ρ | 109 – 1011 Ω·cm | Defect density, Impurities, Temperature |
| Electron Mobility | µₑ | ~1000 cm²/V·s | Crystal quality, Temperature, Defects |
| Hole Mobility | µₕ | Significantly lower than µₑ | Crystal quality, Temperature, Defects |
| Electron Lifetime | τₑ | ~10⁻⁵ s (order of magnitude) | Defect and impurity concentration |
| Electron Mobility-Lifetime Product | (µτ)ₑ | ~10⁻³ cm²/V | Crystal purity and perfection |
| Relative Dielectric Constant | εᵣ | ~10 | - |
Experimental Protocols for Characterization
Accurate characterization of CZT's electronic properties is essential for quality control and device optimization. Standardized protocols are used to measure the parameters discussed above.
Current-Voltage (I-V) Measurement for Resistivity
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Objective: To determine the bulk electrical resistivity of a CZT sample.
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Methodology:
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Sample Preparation: A CZT crystal of known dimensions (Length L, Area A) is prepared. Ohmic contacts (e.g., gold) are deposited on two opposing faces of the crystal to ensure good electrical connection.
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Experimental Setup: The sample is placed in a light-tight, electrically shielded test fixture. A precision voltage source is connected across the contacts, and a sensitive picoammeter is connected in series to measure the resulting current.
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Procedure: A voltage is swept across a defined range (e.g., -100 V to +100 V) while the current is recorded at each voltage step.[14]
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Data Analysis: A current-voltage (I-V) curve is plotted. In the ohmic region, the plot is linear. The resistance (R) is calculated from the slope of this linear region (R = V/I). The bulk resistivity (ρ) is then calculated using the sample's geometry: ρ = R * (A / L) .
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Hall Effect Measurement for Carrier Mobility and Concentration
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Objective: To determine the majority carrier type (n or p), carrier concentration (n), and Hall mobility (µ_H).
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Methodology:
-
Sample Preparation: A thin, square-shaped sample is prepared, typically in the van der Pauw configuration with four electrical contacts at the corners.
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Experimental Setup: The sample is mounted on a holder and placed in a uniform magnetic field (B) oriented perpendicular to the sample surface. A constant current source (I) is connected to two adjacent contacts, and a high-impedance voltmeter is connected to the other two contacts to measure the Hall voltage (V_H).[15][16]
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Procedure: a. A constant current (I) is passed through the sample. b. The magnetic field (B) is applied. c. The transverse Hall voltage (V_H) that develops across the other two contacts is measured. d. To eliminate errors from contact misalignment, the measurement is typically repeated with the current and magnetic field polarities reversed.[15]
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Data Analysis: a. The Hall Coefficient (R_H) is calculated using the formula: R_H = (V_H * t) / (I * B) , where 't' is the sample thickness. b. The sign of R_H indicates the majority carrier type (negative for electrons, positive for holes). c. The carrier concentration (n) is determined from: n = 1 / (q * |R_H|) , where 'q' is the elementary charge. d. The Hall Mobility (µ_H) is then calculated by combining the Hall coefficient with the resistivity (ρ) from the I-V measurement: µ_H = |R_H| / ρ .
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Photoluminescence (PL) Spectroscopy for Bandgap and Defect Analysis
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Objective: To precisely measure the bandgap energy and identify the energy levels of impurities and defects within the crystal.[17]
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Methodology:
-
Sample Preparation: The CZT sample surface is typically polished and etched to remove surface damage.
-
Experimental Setup: The sample is mounted in a cryostat, often cooled to liquid helium temperatures (~4.2 K) to reduce thermal broadening and sharpen the spectral features.[18] A laser with a photon energy greater than the CZT bandgap is used as the excitation source. The light emitted from the sample is collected by lenses and directed into a spectrometer, which disperses the light into its constituent wavelengths. A sensitive detector (e.g., a CCD or photomultiplier tube) records the spectrum.
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Procedure: The laser is focused onto the sample surface, exciting electron-hole pairs. As these pairs recombine, they emit photons. The spectrometer records the intensity of this emitted light as a function of photon energy (or wavelength).
-
Data Analysis: The resulting PL spectrum shows a series of peaks.
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The highest energy peaks, near the expected bandgap, are typically due to the recombination of excitons (bound electron-hole pairs), providing a very accurate measure of the bandgap energy.[19]
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Lower-energy peaks and broader bands are associated with radiative transitions involving defects and impurities, such as donor-acceptor pair (DAP) recombination.[19][20] Analyzing the position and intensity of these peaks provides critical information about the crystal's purity and quality.
-
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Visualizations of Key Concepts and Workflows
// Define nodes prep [label="Sample Preparation\n(Known Geometry, Ohmic Contacts)", fillcolor="#FBBC05", fontcolor="#202124"]; setup [label="Place in Shielded Fixture\nConnect Voltage Source & Picoammeter", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Sweep Voltage (V)\nRecord Current (I)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; plot [label="Plot I vs. V Curve", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calc_R [label="Calculate Resistance (R)\nfrom Linear Slope (V/I)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc_rho [label="Calculate Resistivity (ρ)\nρ = R * (Area / Length)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges prep -> setup; setup -> measure; measure -> plot; plot -> calc_R; calc_R -> calc_rho; } dot Caption: Experimental workflow for resistivity measurement using I-V.
References
- 1. What is Cadmium Zinc Telluride (CZT or CdZnTe)?- Prosun Semiconductor [prosunsemi.com]
- 2. advafab.com [advafab.com]
- 3. zegmetal.com [zegmetal.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Cadmium zinc telluride - Wikipedia [en.wikipedia.org]
- 6. azom.com [azom.com]
- 7. The synthesis of CdZnTe semiconductor thin films for tandem solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kromek.com [kromek.com]
- 9. Cadmium zinc telluride films for wide band gap solar cells | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. About CdZnTe_Shaanxi Imdetek Co., Ltd [en.imdetek.com]
- 11. How do charge carrier mobility and lifetime affect the performance of CZT-based detectors? | Blog | CdZnTe.com [cdznte.com]
- 12. resources.inmm.org [resources.inmm.org]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. Hall Effect Apparatus: Mastering Measurement & Setup [coohom.com]
- 16. Hall Effect Setup | Semiconductor Physics Lab Equipment [nvistech.com]
- 17. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Photoluminescence characterization of cadmium zinc telluride [dspace.library.uvic.ca]
